3-(2-Methoxyphenyl)-4-methylfuran-2(5H)-one
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Overview
Description
3-(2-Methoxyphenyl)-4-methylfuran-2(5H)-one is an organic compound with a unique structure that combines a furan ring with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-4-methylfuran-2(5H)-one typically involves the reaction of 2-methoxybenzaldehyde with methyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the furan ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-4-methylfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones
Reduction: Alcohol derivatives
Substitution: Various substituted furan derivatives
Scientific Research Applications
3-(2-Methoxyphenyl)-4-methylfuran-2(5H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-4-methylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxyphenyl)propanoic acid
- 2-Methoxybenzaldehyde
- 4-Methylfuran-2(5H)-one
Uniqueness
3-(2-Methoxyphenyl)-4-methylfuran-2(5H)-one is unique due to its combination of a furan ring with a methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
113444-54-5 |
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Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-3-methyl-2H-furan-5-one |
InChI |
InChI=1S/C12H12O3/c1-8-7-15-12(13)11(8)9-5-3-4-6-10(9)14-2/h3-6H,7H2,1-2H3 |
InChI Key |
FQZOPJPPBBNUAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC1)C2=CC=CC=C2OC |
Origin of Product |
United States |
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